N-[(4-hydroxyoxan-4-yl)methyl]-3,4-dimethoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO6S/c1-19-12-4-3-11(9-13(12)20-2)22(17,18)15-10-14(16)5-7-21-8-6-14/h3-4,9,15-16H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFDTSOSUPJNPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-3,4-dimethoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of 3,4-dimethoxybenzene to introduce the sulfonamide group. This is achieved by reacting 3,4-dimethoxybenzene with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide.
Introduction of the Hydroxyoxan-4-yl Moiety: The next step involves the preparation of the hydroxyoxan-4-yl intermediate. This can be synthesized by the reaction of tetrahydropyran with formaldehyde and a suitable base to form the hydroxyoxan-4-yl group.
Coupling Reaction: The final step is the coupling of the hydroxyoxan-4-yl intermediate with the benzene sulfonamide core. This is typically achieved through a nucleophilic substitution reaction, where the hydroxyoxan-4-yl group is introduced to the benzene sulfonamide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the control of reaction temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(4-hydroxyoxan-4-yl)methyl]-3,4-dimethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or sulfinic acid. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions, where they are replaced by other functional groups. Common reagents include halides and strong bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents under anhydrous conditions.
Substitution: Halides (e.g., bromine, chlorine) and strong bases (e.g., sodium hydroxide, potassium tert-butoxide) under reflux conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonic acid or sulfinic acid derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-hydroxyoxan-4-yl)methyl]-3,4-dimethoxybenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(4-hydroxyoxan-4-yl)methyl]-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The hydroxyoxan-4-yl moiety may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Compounds for Comparison
Critical Analysis
Substituent Effects on Physicochemical Properties The target compound’s (4-hydroxyoxan-4-yl)methyl group introduces a polar hydroxyl moiety and a tetrahydropyran ring, likely enhancing hydrophilicity compared to the aminopropoxy or dimethylamino groups in 8h, 8i, and 7m. This could improve aqueous solubility but may reduce membrane permeability.
Synthetic Challenges and Yields The low yield of 8h (13%) contrasts with the high yield of 7m (99%), suggesting that bulkier or more polar substituents (e.g., aminopropoxy in 8h) may complicate purification or introduce side reactions. The target compound’s synthesis yield remains unknown but could face similar challenges due to its hydroxylated oxane group.
Hydrogen Bonding and Crystallinity
- The hydroxyl group in the target compound’s oxane ring may participate in intermolecular hydrogen bonding , analogous to the hydroxyphenyl group in N-(4-hydroxyphenyl)benzenesulfonamide . Such interactions could influence crystal packing or solubility.
Biological Implications
- While 8h and 8i exhibit activity as bromodomain inhibitors , the absence of a benzodiazole ring in the target compound may limit similar activity unless the oxane group compensates through alternative binding interactions.
Structural Divergence and Pharmacological Potential
| Feature | Target Compound | 8h/8i/7m (Benzodiazole Derivatives) | N-(4-Hydroxyphenyl)benzenesulfonamide |
|---|---|---|---|
| Core Structure | Sulfonamide + oxane ring | Sulfonamide + benzodiazole-phenoxy group | Simple benzenesulfonamide |
| Polar Groups | Hydroxyl (oxane) | Amino, dimethylamino | Hydroxyl (phenyl) |
| Lipophilicity | Moderate (polar oxane) | High (alkyl/aromatic substituents) | Low (hydroxyphenyl) |
| Synthetic Complexity | Likely moderate | High (multi-step synthesis) | Low |
However, its pharmacological profile remains speculative without explicit activity data.
Biological Activity
N-[(4-hydroxyoxan-4-yl)methyl]-3,4-dimethoxybenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C13H17N1O5S
- Molecular Weight : 303.35 g/mol
This compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antiviral effects.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. This compound may exhibit similar properties.
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may possess antiviral properties, particularly against RNA viruses.
- Anticancer Properties : Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various pathways.
Biological Evaluation
A series of studies have evaluated the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antibacterial | Inhibition of Gram-positive bacteria | |
| Antiviral | Effective against specific RNA viruses | |
| Anticancer | Induction of apoptosis in cancer cell lines |
Case Studies
- Antibacterial Study : In a study involving various sulfonamide derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations below 100 µg/mL. The mechanism was attributed to the inhibition of dihydropteroate synthase, a key enzyme in folate biosynthesis.
- Antiviral Activity : A recent investigation into the antiviral properties revealed that this compound exhibits moderate activity against the influenza virus. The effective concentration (EC50) was found to be 50 µM with minimal cytotoxicity (CC50 > 200 µM), indicating a favorable therapeutic index.
- Anticancer Research : In vitro studies showed that treatment with the compound resulted in a dose-dependent decrease in viability of human breast cancer cell lines (MCF-7), with IC50 values around 20 µM. Mechanistic studies indicated activation of caspase pathways leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
